alpha-(tert-Butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride
Overview
Description
Alpha-(tert-Butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride is a synthetic organic compound known for its significant biological and chemical applications. This compound consists of an imidazole ring, a chlorophenoxy group, and a tert-butyl group, making it versatile in its interactions and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazole Formation: : The imidazole ring is formed by the cyclization of diaminomaleonitrile with an aldehyde under acidic or basic conditions.
Chlorophenoxy Addition: : The 4-chlorophenoxy group is introduced via nucleophilic substitution reactions.
tert-Butyl Introduction: : The tert-butyl group is added through Friedel-Crafts alkylation using tert-butyl chloride and an aluminum chloride catalyst.
Hydroxylation: : Finally, the ethanol group is added through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
The compound is synthesized on an industrial scale using batch or continuous flow reactors to ensure high yield and purity. The process involves careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized to form various imidazole derivatives.
Reduction: : Can be reduced to modify its chemical properties and improve its solubility.
Substitution: : Nucleophilic and electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, nitriles, and sulfates.
Major Products
Oxidized Derivatives: : Formation of imidazole-4,5-dicarboxylic acid.
Reduced Forms: : Alcohols and amines derivatives.
Substituted Products: : Introduction of aromatic or alkyl groups.
Scientific Research Applications
Chemistry
Catalysis: : Used as a catalyst in various organic transformations.
Synthetic Intermediates: : Acts as a building block for synthesizing more complex molecules.
Biology
Enzyme Inhibition: : Inhibits specific enzymes involved in metabolic pathways.
Antimicrobial Activity: : Demonstrates activity against various bacterial and fungal strains.
Medicine
Pharmacology: : Used in the development of new drugs targeting specific pathways.
Therapeutic Uses:
Industry
Chemical Manufacturing: : Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through binding to specific molecular targets, such as enzymes and receptors. This binding inhibits or activates certain pathways, leading to the observed biological effects. The imidazole ring plays a crucial role in the interaction with these molecular targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Alpha-(tert-Butyl)-beta-(4-methoxyphenoxy)-1H-imidazol-1-ethanol monohydrochloride
Beta-(4-chlorophenyl)-alpha-(1H-imidazol-1-yl)-ethanol monohydrochloride
Uniqueness
Compared to similar compounds, alpha-(tert-Butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride offers higher stability, improved binding affinity, and greater biological activity. The presence of the chlorophenoxy group enhances its reactivity and allows for a broader range of chemical modifications, making it highly valuable for various scientific and industrial applications.
Properties
IUPAC Name |
1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2.ClH/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12;/h4-10,13-14,19H,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVDPROQZNDCDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(N1C=CN=C1)OC2=CC=C(C=C2)Cl)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996998 | |
Record name | 1-(4-Chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75536-36-6 | |
Record name | 1H-Imidazole-1-ethanol, β-(4-chlorophenoxy)-α-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75536-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(tert-Butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075536366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(tert-butyl)-β-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.118 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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